

An In-depth Technical Guide to 4-Chlorobenzyl 2-(acetylamino)benzoate

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Compound of Interest

Compound Name: 4-Chlorobenzyl 2-(acetylamino)benzoate

Cat. No.: B338760

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chlorobenzyl 2-(acetylamino)benzoate**, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to its status as a novel or non-commercial compound, this document synthesizes information from established chemical principles and data from analogous structures to provide a robust predictive profile.

Chemical Identity and Properties

IUPAC Name and CAS Number

- IUPAC Name: **4-Chlorobenzyl 2-(acetylamino)benzoate**
- CAS Number: As of the latest search, a specific CAS Registry Number has not been assigned to this compound, indicating its novelty or limited reporting in the chemical literature. Researchers synthesizing this compound for the first time are encouraged to report it to the CAS Registry.

Chemical Structure

The molecular structure consists of a 4-chlorobenzyl group ester-linked to a 2-(acetylamino)benzoic acid (N-acetylanthranilic acid) backbone.

Diagram 1: Molecular Structure of **4-Chlorobenzyl 2-(acetylamino)benzoate**

Caption: Molecular structure of **4-Chlorobenzyl 2-(acetylamino)benzoate**.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **4-Chlorobenzyl 2-(acetylamino)benzoate**. These values are estimated based on the properties of its constituent parts and related molecules.

Property	Predicted Value	Notes
Molecular Formula	C ₁₆ H ₁₄ ClNO ₃	
Molecular Weight	303.74 g/mol	
Appearance	White to off-white solid	Based on similar aromatic esters.
Melting Point	100-120 °C	Expected to be higher than 4-chlorobenzyl benzoate (57-61 °C) due to the amide group allowing for hydrogen bonding.
Solubility	Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.	Typical for moderately polar organic compounds.
LogP	~3.5 - 4.5	Estimated based on the lipophilicity of the chlorobenzyl and acetylamino benzoate moieties.

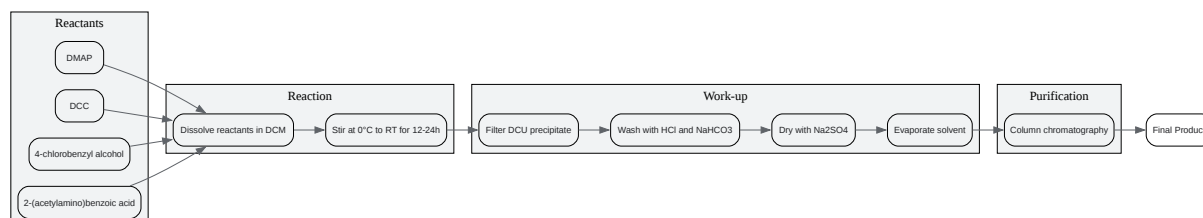
Synthesis and Purification

The synthesis of **4-Chlorobenzyl 2-(acetylamino)benzoate** can be achieved through standard esterification methods. The most direct approach is the reaction of 2-(acetylamino)benzoic acid with 4-chlorobenzyl alcohol under acidic catalysis, or the reaction of the sodium salt of 2-(acetylamino)benzoic acid with 4-chlorobenzyl chloride.

Recommended Synthetic Protocol: Steglich Esterification

This method is favored for its mild reaction conditions and suitability for sensitive substrates.

Diagram 2: Synthetic Workflow for **4-Chlorobenzyl 2-(acetylamino)benzoate**



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Caption: Steglich esterification workflow for the synthesis of the target compound.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve 1.0 equivalent of 2-(acetylamino)benzoic acid and 1.1 equivalents of 4-chlorobenzyl alcohol in anhydrous

dichloromethane (DCM).

- Catalyst Addition: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to the solution.
- Coupling Agent: Cool the mixture to 0 °C in an ice bath and add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **4-Chlorobenzyl 2-(acetylamino)benzoate**.

Analytical Characterization (Predicted)

The following are the expected analytical signatures for **4-Chlorobenzyl 2-(acetylamino)benzoate** based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):
 - δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the ester.
 - δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the 4-chlorobenzyl group and a proton on the benzoate ring.
 - δ ~7.0-7.2 ppm (t, 1H): Aromatic proton on the benzoate ring.
 - δ ~8.5-8.7 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the amide.
 - δ ~10.0-11.0 ppm (s, 1H): Amide N-H proton.

- δ ~5.3 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.
- δ ~2.2 ppm (s, 3H): Acetyl (-CH₃) protons.
- ¹³C NMR (100 MHz, CDCl₃):
 - δ ~168-170 ppm: Carbonyl carbon of the acetyl group.
 - δ ~165-167 ppm: Carbonyl carbon of the ester group.
 - δ ~120-140 ppm: Aromatic carbons.
 - δ ~65-67 ppm: Methylene (-CH₂-) carbon of the benzyl group.
 - δ ~25 ppm: Acetyl (-CH₃) carbon.

Infrared (IR) Spectroscopy

- ~3300 cm⁻¹: N-H stretching of the amide.
- ~1720 cm⁻¹: C=O stretching of the ester.
- ~1680 cm⁻¹: C=O stretching of the amide (Amide I band).
- ~1590, 1480 cm⁻¹: C=C stretching of the aromatic rings.
- ~1250 cm⁻¹: C-O stretching of the ester.
- ~750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

- Expected [M+H]⁺: m/z 304.0735 for C₁₆H₁₅ClNO₃⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable.

Potential Applications and Research Directions

While specific applications for **4-Chlorobenzyl 2-(acetylamino)benzoate** are not yet documented, its structural motifs suggest several areas of potential interest for researchers.

- Medicinal Chemistry: The anthranilic acid scaffold is present in a number of anti-inflammatory drugs.[1] The introduction of the 4-chlorobenzyl group may modulate the lipophilicity and pharmacokinetic properties of the parent molecule, potentially leading to new therapeutic agents.
- Materials Science: Benzoate esters are often used as plasticizers and in the formulation of polymers and coatings. The specific substitutions on this molecule could impart unique properties such as thermal stability or altered refractive index.

Safety and Handling

As a novel compound, a full toxicological profile is not available. Standard laboratory safety precautions should be followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Refer to the safety data sheets (SDS) of the starting materials for specific handling information.

Conclusion

4-Chlorobenzyl 2-(acetylamino)benzoate represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its identity, synthesis, and predicted analytical characteristics, based on established chemical principles. It is intended to serve as a starting point for researchers and scientists interested in exploring the potential of this and related novel compounds in drug discovery and materials science. The provided synthetic and analytical guidance should enable the successful preparation and characterization of this molecule for further investigation.

References

- A document discussing the anti-inflammatory potential of a related compound, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, which also contains an anthranilic acid scaffold. (Source: Sequential analysis for identification of byproduct from N-benylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC, URL: [\[Link\]](#))

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Sources

- [1. Sequential analysis for identification of byproduct from N-benylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-\(\(4-chlorobenzyl\)amino\)benzoate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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